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Compound of Interest

Compound Name: GSK3395879

Cat. No.: B15577275 Get Quote

Disclaimer: Publicly available information on GSK3395879 is unavailable at the time of this

report. This guide will focus on the well-characterized clinical-stage PRMT5 inhibitor,

GSK3326595, developed by GlaxoSmithKline. Given that both compounds originate from the

same company and likely target the same pathway, the information presented herein on

GSK3326595 serves as a comprehensive technical overview of a representative PRMT5

inhibitor.

This guide is intended for researchers, scientists, and drug development professionals,

providing a detailed exploration of the mechanism of action, quantitative preclinical and clinical

data, experimental methodologies, and relevant signaling pathways associated with

GSK3326595.

Core Mechanism of Action: Targeting Protein
Arginine Methyltransferase 5 (PRMT5)
GSK3326595 is an orally bioavailable, potent, and selective small molecule inhibitor of Protein

Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a critical enzyme that catalyzes the

symmetric dimethylation of arginine (sDMA) residues on a multitude of histone and non-histone

protein substrates.[2] This post-translational modification plays a pivotal role in regulating

various cellular processes, including gene transcription, mRNA splicing, DNA damage repair,

and signal transduction.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15577275?utm_src=pdf-interest
https://www.benchchem.com/product/b15577275?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/19/6637
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Role_of_GSK3326595_in_Gene_Transcription.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Role_of_GSK3326595_in_Gene_Transcription.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dysregulation of PRMT5 activity is a common feature in various cancers, where its

overexpression often correlates with poor prognosis.[3] PRMT5 promotes tumorigenesis by

altering gene expression profiles and cellular processes to favor cancer cell growth and

survival.[3]

GSK3326595 functions as a non-competitive inhibitor with respect to the methyl donor S-

adenosylmethionine (SAM) and a competitive inhibitor concerning the protein substrate.[2] It

binds to the substrate-binding pocket of the PRMT5/MEP50 complex, thereby preventing the

methylation of its target proteins.[2] The inhibition of PRMT5's methyltransferase activity by

GSK3326595 leads to a global reduction in sDMA levels.[2]

The anti-tumor effects of GSK3326595 are mediated through several key mechanisms:

Alteration of mRNA Splicing: PRMT5 is essential for the proper assembly and function of the

spliceosome. By inhibiting PRMT5, GSK3326595 disrupts mRNA splicing, leading to the

production of aberrant transcripts and subsequent cell death, particularly in cells with pre-

existing mutations in splicing factors.

Modulation of Gene Expression: PRMT5-mediated methylation of histones, such as the

symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), is often associated with

transcriptional repression.[2] Inhibition by GSK3326595 can lead to the reactivation of tumor

suppressor genes.[4]

Induction of p53 Pathway: GSK3326595 has been shown to induce the selective splicing of

MDM4, a negative regulator of the p53 tumor suppressor. This leads to the activation of the

p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data for GSK3326595 from various

preclinical and clinical studies.

Table 1: In Vitro Activity of GSK3326595
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Assay Type Cell Line/Enzyme IC50 Reference

Enzymatic Assay
Recombinant

PRMT5/MEP50
6 nM [2]

Cell Viability (gIC50)
Z-138 (Mantle Cell

Lymphoma)
41 nM [2]

SDMA Inhibition

(EC50)

Z-138 (Mantle Cell

Lymphoma)
2-160 nM [5]

Table 2: Clinical Efficacy of GSK3326595 in the
METEOR-1 Trial (NCT02783300)

Tumor Type
Number of
Patients (n)

Objective
Response
Rate (ORR)

Key
Responses

Duration of
Response
(DOR)

Reference

Adenoid

Cystic

Carcinoma

50 -
2 Partial

Responses

1.9 and 9.3

months
[6]

Estrogen

Receptor-

Positive

Breast

Cancer

47 -
1 Partial

Response
3.7 months [6]

Non-Hodgkin

Lymphoma
29 10%

1 Complete

Response

(Follicular

Lymphoma),

1 Complete

Response

(DLBCL), 1

Partial

Response

(Follicular

Lymphoma)

32.4 months

(ongoing for

CR), 3.4

months (CR),

2.7 months

(PR)

[6]
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Table 3: Pharmacokinetic Parameters of GSK3326595 in
Humans

Parameter Value Reference

Time to Maximum

Concentration (Tmax)
~2-3 hours [7]

Terminal Half-life (t1/2) 4-6 hours [7][8]

Key Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK3326595 on the

proliferation of cancer cell lines.[2]

Materials:

Cancer cell lines (e.g., Z-138)

Complete culture medium

GSK3326595 stock solution (in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) and incubate overnight.[2]

Prepare serial dilutions of GSK3326595 in complete culture medium.
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Treat the cells with varying concentrations of GSK3326595 and a vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 72 hours).[2]

Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of

formazan crystals.[9]

Add solubilization solution to dissolve the formazan crystals.[9]

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[2]

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using a non-linear regression analysis.[2]

Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of GSK3326595 by measuring the reduction

in global symmetric dimethylarginine (SDMA) levels.[2]

Materials:

Cell or tissue lysates from GSK3326595-treated and control samples

Lysis buffer

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against pan-SDMA

HRP-conjugated secondary antibody
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ECL substrate

Chemiluminescence imaging system

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

Lyse cells or tissues and quantify protein concentration using a BCA assay.[2]

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a membrane.[2]

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[2]

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[2]

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.[2]

Strip the membrane and re-probe with a loading control antibody to ensure equal protein

loading.

Quantify the band intensities to determine the relative reduction in SDMA levels.[2]

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of GSK3326595 in a preclinical animal model.

General Protocol Outline:

Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., MV-4-11) into the

flank of immunocompromised mice (e.g., nude or SCID mice).[1]

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified

size, randomize the animals into treatment and control groups.[1]
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Drug Administration: Administer GSK3326595 orally or via intraperitoneal injection at various

dose levels and schedules (e.g., once or twice daily). The control group receives a vehicle

solution.[1]

Monitoring: Measure tumor volume and body weight regularly throughout the study.[1]

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point),

euthanize the animals and excise the tumors for weight measurement and further analysis

(e.g., western blotting for SDMA to confirm target engagement).[1]

Signaling Pathways and Visualizations
Below are Graphviz diagrams illustrating the core signaling pathway of PRMT5 and a typical

experimental workflow for evaluating a PRMT5 inhibitor.
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PRMT5 Signaling Pathway and Inhibition by GSK3326595
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Caption: PRMT5 signaling pathway and its inhibition by GSK3326595.
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Experimental Workflow for Evaluating a PRMT5 Inhibitor

In Vitro Evaluation

In Vivo Evaluation

Clinical Evaluation

Enzymatic Assay
(IC50 determination)

Cell Viability Assays
(gIC50 in cancer cell lines)

Potency

Western Blot for SDMA
(Target engagement)

Cellular Activity

Tumor Xenograft Model
(Efficacy)

Candidate Selection

Pharmacodynamic Analysis
(SDMA in tumors)

Pharmacokinetic Analysis
(Drug exposure)

Phase I Clinical Trial
(Safety, Dose, PK/PD)

Dose Prediction

Phase II Clinical Trial
(Efficacy in specific tumors)

Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating a PRMT5 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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